N-Boc-3-bromobenzyl-glycine
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Overview
Description
N-Boc-3-bromobenzyl-glycine is a chemical compound with the molecular formula C14H18BrNO4 and a molecular weight of 344.2 g/mol It is a derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the benzyl group is substituted with a bromine atom at the 3-position
Preparation Methods
One common method involves the reaction of glycine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP) to form N-Boc-glycine . The N-Boc-glycine is then reacted with 3-bromobenzyl chloride in the presence of a base such as triethylamine (Et3N) to yield N-Boc-3-bromobenzyl-glycine .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness, yield, and purity. The use of green chemistry principles, such as solvent-free conditions and eco-friendly reagents, is also explored to minimize environmental impact .
Chemical Reactions Analysis
N-Boc-3-bromobenzyl-glycine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl group.
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while deprotection yields the corresponding free amine .
Scientific Research Applications
N-Boc-3-bromobenzyl-glycine has several scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-Boc-3-bromobenzyl-glycine depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active compound. The bromobenzyl group can interact with specific molecular targets, such as enzymes or receptors, modulating their activity . The exact molecular targets and pathways involved vary depending on the specific context and application .
Comparison with Similar Compounds
N-Boc-3-bromobenzyl-glycine can be compared with other Boc-protected amino acids and benzyl derivatives:
N-Boc-glycine: Lacks the bromobenzyl group, making it less reactive in substitution reactions.
N-Boc-3-chlorobenzyl-glycine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
N-Boc-3-methylbenzyl-glycine: Contains a methyl group instead of bromine, resulting in different chemical and biological properties.
The uniqueness of this compound lies in the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
2-[(3-bromophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16(9-12(17)18)8-10-5-4-6-11(15)7-10/h4-7H,8-9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGYZRUUXFPAIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=CC=C1)Br)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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